米格司他汀盐酸盐

描述

Synthesis Analysis

The synthesis of Migalastat does not rely on chiral pool starting materials or biocatalysis. A notable synthetic approach involves a one-pot proline-catalyzed α-chlorination and aldol reaction of a commercially available aldehyde, assembling the entire carbon skeleton efficiently. This methodology underscores the synthetic versatility and the ability to generate structural analogues of Migalastat, highlighting the innovative chemical strategies employed in its development (Meanwell et al., 2018).

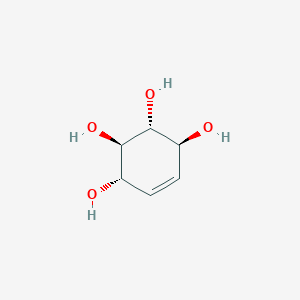

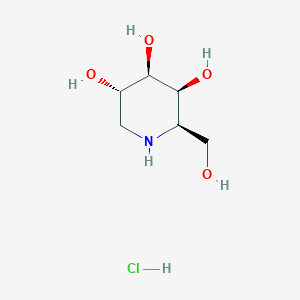

Molecular Structure Analysis

Migalastat's molecular characteristics have been elucidated through comprehensive quantum chemical calculations using the Density Functional Theory (DFT) method. These analyses include energy, geometrical shape, and vibrational wavenumbers of Migalastat, providing insights into its electronic, vibrational, and optical properties. The molecular electrostatic potential map and frontier molecular orbitals analysis further clarify its reactivity and interaction potential with the mutant α-galactosidase A enzyme (Khare et al., 2022).

Chemical Reactions and Properties

The thermolysis of isomigrastatin, a related compound, under neat heating conditions, can provide a new route to Migalastat analogues through a [3,3]-sigmatropic rearrangement. This reaction mechanism, characterized by ring expansion, offers a regio- and enantiospecific pathway, underscoring the chemical reactivity and the potential for synthesizing Migalastat analogues (Ju et al., 2006).

Physical Properties Analysis

The pharmacokinetics of Migalastat, including its absorption, distribution, metabolism, and excretion, have been thoroughly investigated in healthy volunteers. These studies reveal that Migalastat is absorbed at a moderate rate and eliminated relatively rapidly, with a significant proportion excreted as unchanged drug in urine. The pharmacokinetics are dose-proportional, and no serious safety or tolerability issues have been identified, providing a solid foundation for its clinical use (Ino et al., 2013).

Chemical Properties Analysis

The efficacy and mechanism of action of Migalastat hinge on its ability to act as a pharmacological chaperone. By stabilizing specific mutant forms of α-galactosidase A, Migalastat enhances the enzyme's proper folding and lysosomal trafficking. This action facilitates the breakdown of accumulated glycosphingolipids in cells, addressing the fundamental biochemical pathology of Fabry disease. The specificity and efficiency of Migalastat's interaction with its target enzyme are pivotal to its therapeutic action, reflecting its unique chemical properties and therapeutic potential (Benjamin et al., 2016).

科学研究应用

降低溶血磷脂酰肌醇-Gb3 水平:米格司他汀盐酸盐已被证明可以降低法布里病患者和转基因小鼠中的溶血磷脂酰肌醇-Gb3 水平,表明其作为法布里病新疗法的潜力 (Young-Gqamana 等人,2013 年)。

法布里病的基因型特异性治疗:它是一种针对法布里病的潜在基因型特异性治疗方法,可以降低具有可修复 GLA 突变的女性患者中的 GL-3 底物水平 (Giugliani 等人,2013 年)。

增强 α-Gal A 活性:该药物安全有效,可以增强 α-Gal A 活性并减少对 GLA 突变有反应的患者中 GL-3 底物的积累 (Germain 等人,2012 年)。

与阿加糖苷酶联合用药增加 α-Gal A 活性:米格司他汀盐酸盐和阿加糖苷酶的联合给药显着增加了法布里患者血浆、皮肤和 PBMC 中的 α-Gal A 活性,有可能改善疾病进展 (Warnock 等人,2015 年)。

成功的口服治疗:米格司他汀作为遗传上可治疗的安德森-法布里病患者的口服治疗已成功,稳定突变酶的功能,无需酶替代 (Orsborne 等人,2019 年)。

改善法布里病症状:在用米格司他汀治疗一年后,在具有可修复法布里病突变的男性和女性患者中,均观察到 α-半乳糖苷酶-A 活性显着增加、相关血清生物标志物稳定以及心脏完整性改善 (Müntze 等人,2019 年)。

改善法布里病患者的腹泻:米格司他汀改善了法布里病和可修复突变患者的腹泻,肾脏球三糖神经酰胺减少可能预示着临床获益 (Schiffmann 等人,2018 年)。

综合分子分析:对米格司他汀进行了全面的电子、振动、自然键轨道和反应性描述符分析,有助于了解其分子特征和潜在治疗应用 (khare 等人,2022 年)。

作用机制

Target of Action

Migalastat HCl primarily targets the enzyme alpha-galactosidase A (alpha-Gal A) . This enzyme is responsible for breaking down glycosphingolipid substrate. In patients with Fabry disease, a deficiency in this enzyme leads to a buildup of glycosphingolipid substrate in various organs .

Mode of Action

Migalastat HCl is an oral pharmacological chaperone of alpha-Gal A . It works by binding to and stabilizing the body’s dysfunctional alpha-Gal A enzyme . This stabilization allows the enzyme to clear the accumulation of glycosphingolipid disease substrate .

Biochemical Pathways

The primary biochemical pathway affected by Migalastat HCl involves the breakdown of glycosphingolipid substrate by the alpha-Gal A enzyme . In patients with Fabry disease, certain GLA variants result in the production of abnormally folded and less stable forms of the alpha-Gal A protein. These forms retain enzymatic activity . Treatment with Migalastat HCl results in increases in endogenous alpha-Gal A activity in white blood cells, as well as in skin and kidney for the majority of patients .

Pharmacokinetics

Migalastat HCl is absorbed at a moderate rate and eliminated relatively rapidly, with a mean half-life of 3.2–4.0 hours . The bioavailability of Migalastat HCl is 75% . The amount of Migalastat HCl recovered in the urine and the percentage of Migalastat HCl excreted unchanged over 24 hours are consistent (45–50%) across the dose range . The apparent clearance of Migalastat HCl was calculated to be 12.5 L/hr .

Result of Action

The primary result of Migalastat HCl’s action is the stabilization of the body’s dysfunctional alpha-Gal A enzyme, allowing it to clear the accumulation of glycosphingolipid disease substrate . This leads to increased alpha-Gal A activity in white blood cells, skin, and kidney for the majority of patients . It also results in reduced GL-3 levels in the urine, skin, and certain kidney cell types .

Action Environment

The action of Migalastat HCl is influenced by the presence of amenable GLA variants. Globally, it is estimated that approximately 35 to 50 percent of Fabry patients may have amenable GLA variants that are treatable with Migalastat HCl . The large variability of in vitro biochemical response to Migalastat HCl, i.e., 1.2–30.4-fold changes, depending on GLA variant, may explain the extensive range of alpha-Gal A activity change in vivo after the Migalastat HCl therapy .

未来方向

Migalastat can be considered either as a first-line therapy – given its efficacy, extensive tissue penetration, convenient oral regimen, and the current limited therapeutic options available – or in patients on enzyme-replacement therapy (ERT) who experience side effects, with poor compliance to chronic i.v. therapy, or with clinical evidence of progression of the disease . Further studies are required to verify and describe the clinical benefits of Migalastat .

属性

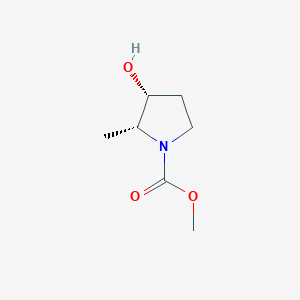

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-OLALXQGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026249 | |

| Record name | Migalastat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75172-81-5 | |

| Record name | Migalastat hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75172-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Migalastat Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075172815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Migalastat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIGALASTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY7M0XD20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)